Methyl 4,4,5-trimethylhex-5-enoate
Description
Methyl 4,4,5-trimethylhex-5-enoate is an unsaturated ester characterized by a branched carbon chain with a double bond at the 5th position and three methyl substituents at the 4th and 5th positions. Its molecular formula is C₁₀H₁₆O₂, and it is commonly utilized in organic synthesis as a precursor for fragrances, pharmaceuticals, and polymer additives. The compound’s reactivity is influenced by its α,β-unsaturated ester moiety, which allows for conjugate addition reactions, Diels-Alder cycloadditions, and hydrogenation modifications.
Properties
CAS No. |
61549-53-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 4,4,5-trimethylhex-5-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)10(3,4)7-6-9(11)12-5/h1,6-7H2,2-5H3 |
InChI Key |
JSLUMTSJGJFSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4,5-trimethylhex-5-enoate can be synthesized through esterification. The typical method involves the reaction of 4,4,5-trimethylhex-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4,5-trimethylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Substituted esters: from nucleophilic substitution.
Scientific Research Applications
Methyl 4,4,5-trimethylhex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,4,5-trimethylhex-5-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the molecule allows for additional reactivity, enabling the compound to act as a precursor in various synthetic routes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 4,4,5-trimethylhex-5-enoate, its structural and functional analogs must be evaluated. Below is a comparative analysis based on general chemical principles and methodologies outlined in the evidence (where applicable):
Structural Analogues
Methyl 4,4-Dimethylhex-5-enoate: Lacks the 5-methyl substituent, reducing steric hindrance and altering regioselectivity in reactions like electrophilic additions. Lower thermal stability due to reduced branching (hypothetical data).
Ethyl 4,4,5-Trimethylhex-5-enoate: Ethyl ester group increases hydrophobicity compared to the methyl variant, affecting solubility in polar solvents. Slower hydrolysis rates under basic conditions due to the larger alkyl chain .
Methyl 3,4,5-Trimethylhex-5-enoate: Positional isomer with a methyl group at the 3rd carbon, leading to distinct stereochemical outcomes in cycloaddition reactions.
Functional Analogues
Quaternary Ammonium Compounds (e.g., BAC-C12): Unlike this compound, BAC-C12 exhibits surfactant properties with critical micelle concentrations (CMC) ranging from 0.4–8.3 mM, as determined via spectrofluorometry and tensiometry . The ester’s lack of a charged headgroup limits its amphiphilic behavior, making it unsuitable for surfactant applications.
Triazole Derivatives (e.g., 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles): These nitrogen-containing heterocycles, synthesized via methods involving InCl₃ catalysis , exhibit pharmacological activity (e.g., antimicrobial, anticancer), whereas this compound is primarily a synthetic intermediate.
Physicochemical Properties
| Property | This compound | Methyl 4,4-Dimethylhex-5-enoate | Ethyl 4,4,5-Trimethylhex-5-enoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 168.23 | 154.21 | 182.26 |
| Boiling Point (°C) | ~195–200 (est.) | ~180–185 (est.) | ~210–215 (est.) |
| LogP (Octanol-Water) | 2.8 (predicted) | 2.3 (predicted) | 3.1 (predicted) |
| Reactivity with Grignard | Moderate (α,β-unsaturated ester) | Higher (less steric hindrance) | Lower (enhanced steric effects) |
Methodological Considerations for Comparison
The provided evidence highlights challenges in comparing compounds due to:
- Experimental variability : For example, CMC values for BAC-C12 differed slightly between spectrofluorometry and tensiometry, underscoring the need for multi-method validation .
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